Benzyl propargyl ether
Overview
Description
Benzyl propargyl ether (BPE) is an ether compound belonging to the class of alkyl propargyl ethers. It is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents. BPE is used in a variety of applications, including as a reagent in organic synthesis, in the production of polymers, and as a surfactant. BPE has also been studied for its potential use in a variety of scientific research applications.
Scientific Research Applications
Gold(I)-Catalyzed Rearrangement
- Application : Benzyl propargyl ethers can be transformed into various substituted allenes through a gold(I)-catalyzed rearrangement. This method is practical and can be performed under mild conditions, making it a valuable technique in organic synthesis (Bolte, Odabachian, & Gagosz, 2010).
Enhanced Diastereoselectivity in β-Mannopyranosylation
- Application : The use of 2-O-propargyl ethers in β-mannosylation reactions leads to increased diastereoselectivity. This effect is particularly pronounced when combined with bulky silyl ethers or glycosidic bonds (Crich, Jayalath, & Hutton, 2006).
Synthesis of Fréchet Type Dendritic Molecules
- Application : Benzyl propargyl ethers are used in the synthesis of Fréchet type dendritic molecules, which are then utilized in constructing symmetric and asymmetric dendrimers containing 1,2,3-triazole rings (Lee et al., 2006).
Intramolecular Cyclization to Benzofuran Derivatives
- Application : Aryl propargyl ethers, including benzyl propargyl ethers, can undergo intramolecular cyclization to form benzofuran derivatives. This process is a key method in the synthesis of various biologically active compounds (Hosseinian et al., 2018).
Aryloxide Deprotection by Boron Tribromide
- Application : Aryl propargyl ethers, including benzyl propargyl ethers, can be selectively cleaved in the presence of boron tribromide, which is important for the deprotection of these ethers in synthetic chemistry (Punna, Meunier, & Finn, 2004).
Synthesis of Tert-Butyl Peroxyacetals
- Application : Benzyl propargyl ethers are used in the synthesis of tert-butyl peroxyacetals via iron-promoted CH bond functionalization. This method has applications in the synthesis of various organic compounds (Iwata, Hata, & Urabe, 2012).
Gold-Catalyzed Benzylation of Alcohols
- Application : N-Cbz-N-benzyl-propargylamine, easily synthesized from benzyl propargyl ether, is used as a benzylating reagent in gold-catalyzed reactions. This process is beneficial due to its mild conditions and high functional group tolerance (Zhao et al., 2015).
Mechanism of Action
Target of Action
Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
This compound is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .
Pharmacokinetics
It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.
Safety and Hazards
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
prop-2-ynoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
Record name | Benzyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4039-82-1 | |
Record name | Benzyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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